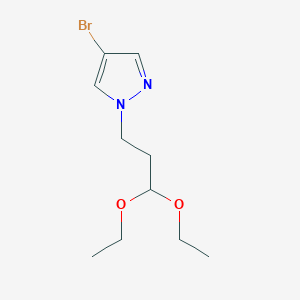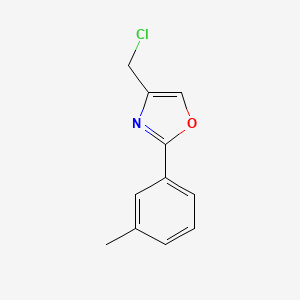
4-(Chloromethyl)-2-(M-tolyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2-(3-methylphenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a chloromethyl group at the 4-position and a 3-methylphenyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(3-methylphenyl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylbenzoyl chloride with an appropriate amine to form an intermediate, which is then cyclized to form the oxazole ring. The chloromethyl group can be introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of 4-(Chloromethyl)-2-(3-methylphenyl)oxazole may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-2-(3-methylphenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups present on the molecule.
Cyclization and Ring-Opening: The oxazole ring can participate in cyclization and ring-opening reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of various substituted oxazoles, while oxidation and reduction reactions can yield different functionalized derivatives.
科学的研究の応用
4-(Chloromethyl)-2-(3-methylphenyl)oxazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific biological pathways.
Materials Science: The unique structural features of the compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Chemical Biology: The compound can be employed in chemical biology studies to investigate the interactions between small molecules and biological macromolecules.
Industrial Chemistry: The compound’s reactivity and functional groups make it useful for various industrial applications, including the synthesis of specialty chemicals and intermediates.
作用機序
The mechanism of action of 4-(Chloromethyl)-2-(3-methylphenyl)oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)-2-phenyl-oxazole: Similar structure but lacks the methyl group on the phenyl ring.
4-(Bromomethyl)-2-(3-methylphenyl)oxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-2-(4-methylphenyl)oxazole: Similar structure but with the methyl group on the 4-position of the phenyl ring.
Uniqueness
4-(Chloromethyl)-2-(3-methylphenyl)oxazole is unique due to the specific positioning of the chloromethyl and 3-methylphenyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to similar compounds.
特性
分子式 |
C11H10ClNO |
|---|---|
分子量 |
207.65 g/mol |
IUPAC名 |
4-(chloromethyl)-2-(3-methylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C11H10ClNO/c1-8-3-2-4-9(5-8)11-13-10(6-12)7-14-11/h2-5,7H,6H2,1H3 |
InChIキー |
CHMDWPKVRZWMOW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NC(=CO2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


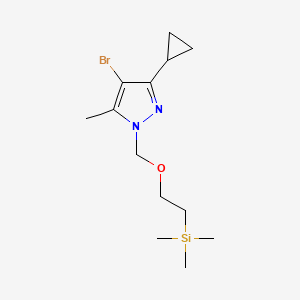
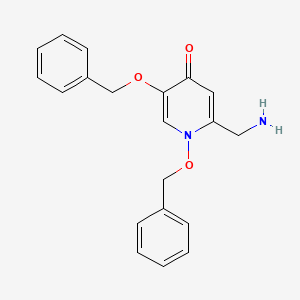
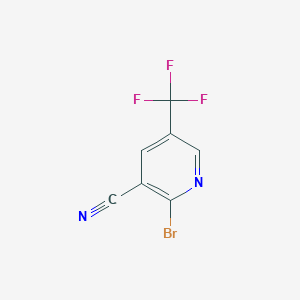
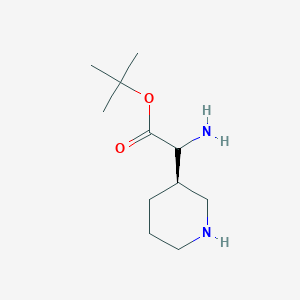
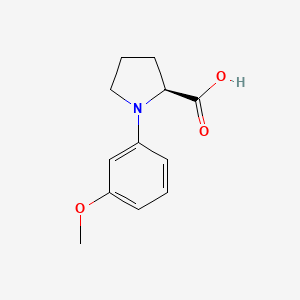
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine](/img/structure/B13977105.png)
![8-Methoxybenzofuro[2,3-b]pyridine](/img/structure/B13977109.png)
![1-Isopropyl-3-vinyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13977111.png)
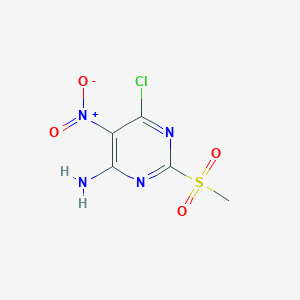
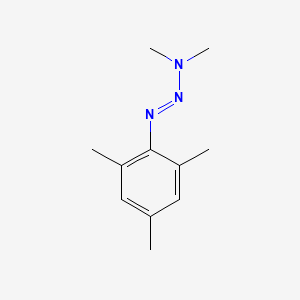
![1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one](/img/structure/B13977122.png)
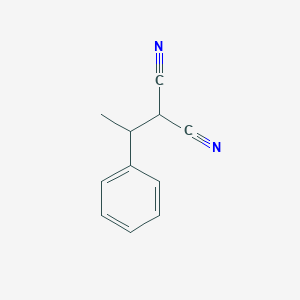
![N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13977131.png)
